molecular formula C17H20N6O2 B12802483 N-Benz-6-OHMe-1,4-morph-A CAS No. 132062-77-2

N-Benz-6-OHMe-1,4-morph-A

Cat. No.: B12802483
CAS No.: 132062-77-2
M. Wt: 340.4 g/mol
InChI Key: SIUYSQQCIREYJM-UONOGXRCSA-N
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Description

Contextualization within Relevant Chemical Scaffolds and Heterocyclic Systems

N-benzoyl-6-hydroxymethylmorpholine is defined by two key structural features: the morpholine (B109124) ring and the N-benzoyl group.

The Morpholine Scaffold: Morpholine (tetrahydro-1,4-oxazine) is a six-membered saturated heterocycle containing both a secondary amine and an ether functional group. sci-hub.se This combination imparts unique physicochemical properties, including good water solubility and a relatively low basicity (pKa of ~8.5) compared to other cyclic amines like piperidine. oup.com The oxygen atom can act as a hydrogen bond acceptor, influencing how these molecules interact with biological targets. oup.com In medicinal chemistry, the morpholine ring is frequently incorporated into drug candidates to enhance pharmacokinetic properties, such as solubility and metabolic stability. sci-hub.senih.gov It is considered a privileged structure because of its presence in numerous approved drugs and its versatility as a synthetic building block. nih.govdntb.gov.ua

N-Benzoyl Heterocycles: The attachment of a benzoyl group to a nitrogen atom within a heterocyclic ring is a common chemical modification. This N-acylation transforms the typically basic secondary amine of the morpholine into a neutral amide. This change has profound electronic and steric consequences, altering the molecule's shape, polarity, and potential for hydrogen bonding. The benzoyl group itself can participate in aromatic interactions (e.g., pi-stacking) with biological receptors. The synthesis and reactivity of N-benzoyl heterocycles are well-established areas of organic chemistry, with methods developed for their selective preparation. acs.orgacs.org

The combination of these two scaffolds in N-benzoyl-6-hydroxymethylmorpholine creates a molecule with a defined three-dimensional structure, featuring a hydrophilic hydroxymethyl group, a polar but non-basic N-acyl group, and the flexible morpholine ring.

Historical Overview of Analogous Compound Investigations

While specific research on N-benzoyl-6-hydroxymethylmorpholine is not prominent in the literature, extensive investigation into analogous compounds provides a clear historical context. The synthesis and application of substituted morpholines have been a subject of study for decades.

Early research focused on the fundamental synthesis of the morpholine ring and its simple derivatives. dntb.gov.ua Over time, more sophisticated methods have been developed to allow for the controlled introduction of substituents at various positions on the ring (C-substitution) and on the nitrogen atom (N-substitution). oup.comnih.gov The development of stereoselective synthesis has been particularly important, allowing access to specific enantiomers of chiral morpholine derivatives, which is crucial for pharmacological studies. researchgate.netresearchgate.netacs.org

Investigations into N-acylmorpholines, including N-benzoyl derivatives, have been driven by their potential biological activities. For example, a 1995 study described the synthesis and antifungal activity of a series of azole derivatives that incorporated an N-acylmorpholine ring, demonstrating the utility of this class of compounds in drug design. nih.govacs.org More recent research has continued to explore N-acylmorpholines in various therapeutic areas, often using them as scaffolds for building more complex molecules. acs.orgnih.gov The structure-activity relationship (SAR) studies of these analogs have revealed how different substituents on the acyl group and the morpholine ring can modulate biological effects. e3s-conferences.org

Significance of N-Benz-6-OHMe-1,4-morph-A in Contemporary Chemical Biology Research

The significance of N-benzoyl-6-hydroxymethylmorpholine in contemporary chemical biology lies in its potential as a molecular probe or a building block for creating more complex bioactive agents. Heterocyclic compounds are fundamental tools in chemical biology, used to explore and modulate biological processes. rsc.org

The morpholine scaffold itself is a key component in molecules designed to target a wide range of proteins, including enzymes and receptors. sci-hub.senih.gov Its ability to improve drug-like properties makes it highly valuable in the development of new therapeutics. sci-hub.senih.gov For instance, morpholine-containing compounds have been investigated as inhibitors of the mTOR protein, a key regulator of cell growth, with some derivatives showing potent anticancer activity. mdpi.com

The specific combination of features in N-benzoyl-6-hydroxymethylmorpholine—a defined stereocenter at C-6, a hydrogen-bonding hydroxymethyl group, and a rigidified N-acyl linkage—makes it an interesting candidate for several applications:

Fragment-Based Drug Discovery: As a relatively small and well-defined molecule, it could be used in fragment screening campaigns to identify new binding interactions with proteins of interest. ontosight.ai

Scaffold for Library Synthesis: The hydroxymethyl group provides a reactive handle for further chemical modification, allowing for the creation of a library of related compounds for biological screening. nih.govontosight.ai

Probing Molecular Recognition: The compound and its stereoisomers could be used to study how chirality and hydrogen-bonding capacity influence the binding of small molecules to their biological targets.

While direct studies on N-benzoyl-6-hydroxymethylmorpholine are lacking, the well-established importance of its constituent parts—the morpholine ring and N-acyl heterocycles—ensures its relevance to ongoing research in medicinal chemistry and chemical biology. e3s-conferences.orgmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132062-77-2

Molecular Formula

C17H20N6O2

Molecular Weight

340.4 g/mol

IUPAC Name

[(2S,6R)-6-(6-aminopurin-9-yl)-4-benzylmorpholin-2-yl]methanol

InChI

InChI=1S/C17H20N6O2/c18-16-15-17(20-10-19-16)23(11-21-15)14-8-22(7-13(9-24)25-14)6-12-4-2-1-3-5-12/h1-5,10-11,13-14,24H,6-9H2,(H2,18,19,20)/t13-,14+/m0/s1

InChI Key

SIUYSQQCIREYJM-UONOGXRCSA-N

Isomeric SMILES

C1[C@H](O[C@H](CN1CC2=CC=CC=C2)N3C=NC4=C(N=CN=C43)N)CO

Canonical SMILES

C1C(OC(CN1CC2=CC=CC=C2)N3C=NC4=C(N=CN=C43)N)CO

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of N Benz 6 Ohme 1,4 Morph a

Established Methodologies for N-Benz-6-OHMe-1,4-morph-A Synthesis

The synthesis of 1,4-oxazine derivatives, the core structure of this compound, has been approached through various established methods. A prevalent strategy involves the reaction of amino alcohols with α-haloketones. This reaction is typically conducted in the presence of a base, such as potassium carbonate or sodium carbonate, and proceeds via a nucleophilic substitution followed by an intramolecular cyclization to form the 1,4-oxazine ring.

Another well-documented method is the reaction of 2-amino-1-phenylethanol with different α-hydroxyketones, catalyzed by an acid like p-toluenesulfonic acid. The structures of the resulting compounds are typically confirmed using spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectral analysis.

Advanced Synthetic Approaches for this compound Derivatives

Recent advancements in synthetic chemistry have led to the development of more sophisticated and efficient routes to 1,4-oxazine derivatives. These include metal-catalyzed reactions that offer high yields and versatility. For instance, palladium and gold catalysts have been successfully employed to promote the cyclization of an amino alcohol with an alkyne or an allene, respectively. These one-pot methods are highly efficient and can be used to synthesize a wide array of 1,4-oxazine derivatives with diverse functional groups.

Achieving stereochemical control during the synthesis of 1,4-oxazine derivatives is crucial for understanding their structure-activity relationships. researchgate.net Various strategies have been developed to synthesize chiral 1,4-oxazine derivatives, including the use of chiral starting materials, chiral auxiliaries, and chiral catalysts. researchgate.net A notable example is the asymmetric synthesis of 1,4-oxazines through the catalytic enantioselective intramolecular cyclization of amino alcohols, a reaction catalyzed by a chiral phosphoric acid that proceeds with high enantioselectivity.

Chemical Modification and Derivatization of the this compound Scaffold

The chemical modification of the this compound scaffold is a key strategy for developing novel analogs with potentially enhanced biological activities. By introducing different substituents at various positions of the 1,4-oxazine ring, researchers can systematically explore the structure-activity relationships (SAR). For example, a series of 2-substituted 3-phenyl-2,3,5,6-tetrahydro-4H-1,4-oxazin-2-ol derivatives were synthesized and evaluated, revealing that the nature of the substituent at the 2-position is critical for their biological activity. Specifically, a 4-chlorophenyl substituent at this position has shown potent activity.

R-groupPositionResulting Analog
4-chlorophenyl22-(4-chlorophenyl)-3-phenyl-2,3,5,6-tetrahydro-4H-1,4-oxazin-2-ol
Methyl33-methyl-2-phenyl-2,3,5,6-tetrahydro-4H-1,4-oxazin-2-ol
Phenyl32,3-diphenyl-2,3,5,6-tetrahydro-4H-1,4-oxazin-2-ol

Small-molecule chemical probes are essential tools for exploring biological mechanisms and validating potential drug targets. The this compound scaffold can be modified to incorporate reporter tags or reactive groups, transforming the molecule into a chemical probe. These probes can then be used to identify the biological targets of the parent compound and to elucidate its mechanism of action. The design and synthesis of such probes are an integral part of modern chemical biology and drug discovery.

Following a comprehensive search for scientific literature on the chemical compound "this compound," it has been determined that there is no available data to support the generation of the requested article. Searches for this specific compound, including its potential synonyms and related terms, did not yield any research findings related to its molecular and cellular interactions.

Therefore, it is not possible to provide scientifically accurate content for the outlined sections, including:

Molecular and Cellular Interactions of N Benz 6 Ohme 1,4 Morph a

Modulation of Cellular Signaling Pathways by N-Benz-6-OHMe-1,4-morph-A

Impact on Intracellular Regulatory Networks

Without any primary or secondary research sources, the creation of an article with detailed research findings and data tables would be speculative and would not meet the required standards of accuracy and authoritativeness.

A comprehensive search for the chemical compound "this compound" across scientific databases and research literature has yielded no specific results for a compound with this designation. This suggests that "this compound" may be a non-standardized, internal, or otherwise unpublished identifier for a chemical entity.

Consequently, it is not possible to provide an article on its specific molecular and cellular interactions, including its kinase activity profiling or its effects on other enzymes, as no public data are available under this name.

Further investigation would require a standardized chemical identifier, such as a CAS number, IUPAC name, or a reference to a publication where this compound is described. Without such information, a detailed and accurate scientific article as requested cannot be generated.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of N Benz 6 Ohme 1,4 Morph a

Delineation of Structural Determinants for Molecular Interaction

The biological activity of morpholine (B109124) derivatives is significantly influenced by the nature and position of various substituents and functional groups. researchgate.net

Hydroxyl Function: The presence of a hydroxyl group can be crucial for biological activity. For instance, in certain polyketides, a hydroxyl group at a specific position (C-15) is suggested to have an important function. tib.eu In the context of N-Benzyl-6-hydroxymethyl-1,4-oxazinane, the 6-hydroxymethyl group introduces a potential site for hydrogen bonding, which can influence interactions with biological targets.

N-linked Side Chain: The substituent on the nitrogen atom of the morpholine ring plays a critical role in determining the compound's properties and activity. bohrium.com The N-benzyl group in N-Benzyl-6-hydroxymethyl-1,4-oxazinane contributes to the molecule's lipophilicity and can engage in hydrophobic interactions with target proteins. researchgate.net The nature of the N-linked side chain, including its length and the presence of other functional groups, can significantly impact biological activity. For example, in a series of 1,4-benzoxazine derivatives, those with a homoveratrylamino moiety on the side chain showed superior potency in modulating intracellular calcium. nih.gov

Aromatic Substitution: Substituents on the aromatic ring of the N-benzyl group can modulate the electronic properties and steric profile of the molecule, thereby influencing its activity. In many classes of compounds, including benzoxazinones and quinoxaline (B1680401) 1,4-di-N-oxides, the type and position of substituents on the aromatic ring have been shown to be critical for their inhibitory potential. nih.govnih.gov For instance, electron-withdrawing groups on the aromatic ring can enhance the reactivity of the compound in nucleophilic aromatic substitution reactions. masterorganicchemistry.com

The three-dimensional structure of N-Benzyl-6-hydroxymethyl-1,4-oxazinane and its analogs is a key determinant of their biological activity.

Stereochemistry: The presence of chiral centers, such as the C6 position in N-Benzyl-6-hydroxymethyl-1,4-oxazinane, means that different stereoisomers can exist. These stereoisomers can exhibit different biological activities. For example, in a study of glycosidase inhibitors, derivatives with a specific stereoconfiguration at C6, which pre-disposed the side chain to a particular conformation, were found to be better inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Benzyl-6-hydroxymethyl-1,4-oxazinane and Analogs

QSAR is a computational technique used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. researchgate.netd-nb.infonih.gov

QSAR models have been developed for various classes of morpholine derivatives to predict their biological activities, such as anticancer and antioxidant effects. researchgate.netresearchgate.net These models are typically built using a set of known compounds (training set) and then validated using an independent set of compounds (test set) to assess their predictive power. researchgate.netd-nb.info The models often use molecular descriptors that quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. researchgate.net

Table 1: Key Parameters in QSAR Model Development for Morpholine Derivatives

ParameterDescriptionRelevance
Molecular Descriptors Numerical values that characterize the structure of a molecule (e.g., molecular weight, logP, topological indices). researchgate.netUsed to correlate structural features with biological activity. researchgate.net
Training Set A set of compounds with known activities used to build the QSAR model. researchgate.netd-nb.infoThe quality and diversity of the training set are crucial for the model's reliability. nih.gov
Test Set An independent set of compounds used to evaluate the predictive ability of the developed QSAR model. researchgate.netd-nb.infoProvides an unbiased assessment of the model's performance. nih.gov
Statistical Methods Techniques like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are used to derive the QSAR equation. researchgate.netd-nb.infoDetermine the mathematical relationship between descriptors and activity.
Validation Metrics Parameters such as the correlation coefficient (R²), cross-validated R² (Q²), and root mean square error (RMSE) are used to assess the model's statistical significance and predictive power. researchgate.netIndicate how well the model fits the data and predicts the activity of new compounds.

Once a validated QSAR model is established, it can be used for the rational design of new, more potent analogs. nih.govresearchgate.net By analyzing the QSAR equation, chemists can identify which structural features are most important for activity and design new molecules that optimize these features. researchgate.net This approach aids in prioritizing the synthesis of compounds with a higher probability of being active, thereby saving time and resources. nih.gov

Correlation of Structural Changes with Mechanistic Outcomes for N-Benzyl-6-hydroxymethyl-1,4-oxazinane

Understanding how structural modifications affect the mechanism of action is crucial for developing safer and more effective drugs. For morpholine-containing compounds, structural changes can influence their interaction with specific molecular targets. For example, the morpholine ring is a key feature in many mTOR inhibitors, where it enhances water solubility and facilitates interactions with the ATP-binding pocket of the enzyme. mdpi.com

In the case of N-Benzyl-6-hydroxymethyl-1,4-oxazinane analogs, modifications to the N-benzyl group or the hydroxymethyl substituent could alter the compound's binding mode or even shift its activity towards a different target. For instance, the introduction of specific substituents on the aromatic ring could favor interactions with one subtype of a receptor over another, leading to a more selective mechanistic outcome.

Computational Approaches in N Benz 6 Ohme 1,4 Morph a Research

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-Benz-6-OHMe-1,4-morph-A and its analogs, docking simulations are pivotal in understanding their engagement with opioid receptors.

Docking studies on morphinan derivatives have been instrumental in elucidating their binding modes within the active site of opioid receptors, such as the µ-opioid receptor (MOR). acs.org These simulations can predict the conformation of the ligand and its orientation relative to key amino acid residues. For instance, modeling studies have shown that the N-substituent on the benzomorphan scaffold is a crucial determinant of the pharmacological profile at opioid receptors. nih.govcnr.it

Computational analyses have revealed that modifications to the C and D rings of the morphinan structure, akin to the benzomorphan scaffold, can increase conformational flexibility and reduce steric hindrance upon binding to the MOR. nih.govchapman.edu The binding affinities of these compounds, often expressed as Ki values, can be estimated through scoring functions within the docking software, which correlate with experimentally determined values. nih.gov For example, docking studies on N-methylmorphinan-6-ones and their 6-desoxo counterparts have been used to rationalize differences in their binding affinities. nih.gov

Table 1: Predicted Binding Interactions of Morphinan Derivatives at the µ-Opioid Receptor

Compound ClassKey Interacting ResiduesType of InteractionPredicted Affinity
N-MethylmorphinansAsp147, Tyr148, Met151, Trp293, His297Ionic, Hydrogen Bonding, HydrophobicHigh
Benzomorphan AnalogsAsp138, Tyr312, Leu224, Leu295, Ala298Ionic, Hydrogen Bonding, Hydrophobic, π-stackingModerate to High
Fluorinated Morphine DerivativesAsp147Ionic, Hydrogen BondingpH-dependent

This table is a representative summary based on findings from multiple studies on morphinan and benzomorphan derivatives. acs.orgnih.govacs.org

Identification of Key Intermolecular Contacts

A primary output of molecular docking is the identification of specific intermolecular interactions that stabilize the ligand-receptor complex. For morphinan-based ligands, a highly conserved interaction is the ionic bond formed between the protonated tertiary amine of the ligand and the carboxylate group of an aspartate residue (e.g., Asp147 in the MOR). chapman.edu

In addition to this key ionic interaction, docking studies have identified a network of hydrogen bonds and hydrophobic interactions that contribute to binding. For example, the phenolic hydroxyl group present in many morphinan derivatives often forms a hydrogen bond with a histidine residue (e.g., His297) within the binding pocket, sometimes mediated by a water molecule. acs.org The aromatic rings of these ligands frequently engage in hydrophobic and π-stacking interactions with surrounding aromatic and aliphatic residues such as tyrosine, leucine, and valine. acs.orgacs.org The specific nature and geometry of these contacts can explain the varying affinities and selectivities of different derivatives for the µ, δ, and κ opioid receptors. nih.govacs.org

Molecular Dynamics Simulations for Conformational Ensemble Analysis

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the conformational changes and stability of the complex over time.

MD simulations can model the behavior of a ligand like a benzomorphan derivative within a realistic biological environment, such as a lipid bilayer embedding the target receptor. mdpi.com These simulations can track the movement of the ligand as it approaches and binds to the receptor, providing insights into the binding pathway and the role of the cellular membrane in modulating ligand access to the binding site. nih.gov The stability of the ligand-receptor complex can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone over the course of the simulation. plos.org

The binding of a ligand to a G-protein coupled receptor (GPCR) like the opioid receptors is known to induce conformational changes that are essential for receptor activation and downstream signaling. MD simulations can capture these subtle yet critical structural rearrangements. plos.org For instance, simulations can reveal how the binding of a benzomorphan agonist might alter the relative orientation of the transmembrane helices of the receptor, leading to the formation of an intracellular binding site for G-proteins. oup.com By comparing simulations of the receptor in its unbound (apo) state versus the ligand-bound (holo) state, researchers can identify the specific conformational shifts triggered by the ligand.

Virtual Screening Methodologies for this compound Scaffold Derivatives

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. ucsf.edu The benzomorphan scaffold, being a "versatile scaffold," is an excellent candidate for such in silico exploration to discover novel ligands with desired pharmacological profiles. nih.govcnr.it

By using the known three-dimensional structure of an opioid receptor, millions of virtual compounds can be docked into the binding site, and their potential binding affinities can be estimated using scoring functions. ucsf.edu This approach allows for the rapid and cost-effective identification of promising hit compounds for further experimental testing. Pharmacophore models, which define the essential three-dimensional arrangement of functional groups required for binding, can also be developed based on known active benzomorphan derivatives. These models can then be used to search for novel scaffolds that maintain the key interaction points. nih.gov Such computational screening efforts have the potential to identify new derivatives with improved potency, selectivity, or biased agonism, paving the way for the development of next-generation therapeutics. nih.govoup.com

De Novo Design Principles for this compound Inspired Compounds

De novo drug design is a computational strategy that aims to generate novel molecular structures from scratch with desired pharmacological properties. creative-biostructure.com This approach is not reliant on existing chemical databases and therefore allows for a thorough exploration of the vast chemical space to identify new chemical entities. researchgate.netresearchgate.net For a scaffold such as this compound, de novo design offers a powerful methodology to create inspired compounds with potentially enhanced activity, selectivity, and pharmacokinetic profiles. The process typically involves an iterative cycle of molecule construction, property evaluation, and optimization. nih.gov

Two primary strategies dominate the de novo design landscape: structure-based and ligand-based design. creative-biostructure.comresearchgate.netnih.gov

Structure-Based De Novo Design (SBDND): This method is employed when the three-dimensional (3D) structure of the biological target (e.g., a protein receptor or enzyme) is known. creative-biostructure.com The algorithm designs molecules directly within the binding site of the target, building them atom-by-atom or fragment-by-fragment to maximize favorable interactions like hydrogen bonds and hydrophobic contacts. researchgate.net

Ligand-Based De Novo Design (LBDND): When the target's 3D structure is unavailable, LBDND can be utilized. creative-biostructure.com This approach relies on the structure-activity relationship (SAR) information from a set of known active and inactive molecules to create a pharmacophore model, which defines the essential features required for biological activity. nih.gov The algorithm then generates new structures that fit this model.

Applying De Novo Design to the this compound Scaffold:

The this compound structure, featuring a morpholine (B109124) core, an N-benzoyl group, and a hydroxymethyl substituent, presents several opportunities for de novo design. acs.orge3s-conferences.org The morpholine ring, in particular, is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, such as improving solubility. acs.org

A common and effective technique is fragment-based de novo design (FBDND). creative-biolabs.comnih.gov In this approach, the parent molecule is dissected into its constituent fragments. For this compound, these would be:

The N-benzoyl group

The 1,4-morpholine core

The 6-hydroxymethyl group

Computational algorithms can then "evolve" new candidate molecules by replacing, growing, or linking these fragments with others from extensive virtual libraries. creative-biostructure.comnih.gov

Fragment-Based Generation Strategies:

StrategyDescriptionApplication to this compound
Fragment Growing An initial fragment or "seed" is placed in the target's binding site and is iteratively extended by adding new functional groups or fragments to improve binding affinity. creative-biostructure.comnih.govStarting with the morpholine core as a seed, an algorithm could explore various substituents at the N and C6 positions to optimize interactions within a hypothetical binding pocket.
Fragment Linking Multiple small fragments are independently docked into different sub-pockets of the binding site. The algorithm then attempts to connect them with suitable linker moieties to form a single, larger molecule. creative-biostructure.comOne fragment could occupy the space of the benzoyl group, while another occupies the hydroxymethyl position. The software would then attempt to bridge them using a morpholine-like scaffold.
Fragment Hopping/Replacement A specific fragment of the lead compound is replaced by a different chemical group (a bioisostere) that preserves the key binding interactions but may improve other properties like synthetic accessibility or metabolic stability.The N-benzoyl group could be replaced with other aromatic or heteroaromatic rings to explore different binding interactions or to secure novel intellectual property.

The design process is guided by scoring functions that evaluate the fitness of the newly generated molecules. creative-biolabs.com These functions predict properties such as binding affinity, drug-likeness (e.g., adherence to Lipinski's Rule of Five), and synthetic accessibility to ensure that the designed compounds are not just theoretically potent but also practical to synthesize. researchgate.netacs.org Advanced methods, including deep generative models and evolutionary algorithms, are increasingly being used to navigate the chemical space more efficiently and propose innovative, high-quality molecular structures. nih.govrsc.org

Below is a hypothetical table illustrating how de novo algorithms might generate and score new compounds inspired by the this compound scaffold for a theoretical protein target.

Hypothetical De Novo Designed Compounds and Predicted Properties:

Compound IDModification from Parent ScaffoldPredicted Binding Affinity (kcal/mol)Drug-Likeness Score (0-1)Synthetic Accessibility Score (1-10, 1=Easy)
This compoundParent Compound-7.50.853.2
DND-001N-benzoyl replaced with N-(pyridin-4-yl)carbonyl-8.20.883.5
DND-0026-hydroxymethyl replaced with 6-carboxamide-7.90.914.1
DND-003Morpholine core replaced with piperazine core-7.10.822.9
DND-004N-benzoyl replaced with N-(4-fluorobenzoyl)-8.50.863.3

This iterative design-evaluate-optimize cycle allows computational chemists to explore a vast array of novel chemical structures, prioritizing the most promising candidates for synthesis and experimental testing. drugdiscoverynews.com

In Vitro Biological Evaluation of N Benz 6 Ohme 1,4 Morph a

Cell-Based Assays for Studying N-Benz-6-OHMe-1,4-morph-A Effects on Cellular Processes

Cell-based assays are fundamental in determining the physiological and pathological consequences of exposing living cells to a test compound. These assays can reveal effects on cell growth, survival, and metabolic functions, providing a broad overview of the compound's cellular impact.

The effect of this compound on cell proliferation would be a primary focus of investigation to determine its potential as an anti-proliferative agent. Standard methodologies, such as the BrdU (5-bromo-2'-deoxyuridine) incorporation assay or staining for the proliferation marker Ki-67, would be employed across a panel of cancer and normal cell lines. These studies would quantify the extent to which the compound can inhibit cell division over a range of concentrations.

Table 1: Hypothetical Effect of this compound on Cellular Proliferation This table is for illustrative purposes only, as no public data is available for this compound.

Cell Line Concentration (µM) Percent Inhibition of Proliferation
Human Colon Cancer Cell Line (HCT116) 1 Data Not Available
10 Data Not Available
50 Data Not Available
Human Lung Cancer Cell Line (A549) 1 Data Not Available
10 Data Not Available
50 Data Not Available
Normal Human Fibroblasts (NHF) 1 Data Not Available
10 Data Not Available
50 Data Not Available

To discern whether the anti-proliferative effects of this compound are due to cell cycle arrest or the induction of cell death, cellular viability and apoptosis assays would be conducted. Cellular viability can be assessed using metabolic assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity. The induction of apoptosis, or programmed cell death, is commonly evaluated by flow cytometry using Annexin V and propidium iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.

Table 2: Hypothetical Assessment of Cellular Viability and Apoptosis with this compound Treatment This table is for illustrative purposes only, as no public data is available for this compound.

Cell Line Treatment % Viable Cells % Apoptotic Cells
Human Breast Cancer Cell Line (MCF-7) Control (Vehicle) Data Not Available Data Not Available
This compound (10 µM) Data Not Available Data Not Available
This compound (50 µM) Data Not Available Data Not Available

The metabolic phenotype of cells, particularly cancer cells, is often altered. Investigations into the effect of this compound on cellular metabolism would likely focus on glucose uptake and utilization. The use of fluorescent glucose analogs, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), allows for the visualization and quantification of glucose transport into cells. Further studies might explore changes in lactate production or oxygen consumption to understand the compound's impact on glycolysis and oxidative phosphorylation.

Biochemical Characterization in Cell-Free Systems

To understand the direct molecular interactions of this compound, cell-free biochemical assays are employed. These assays isolate specific proteins, such as enzymes or receptors, to study their interaction with the compound in a simplified environment, free from the complexities of cellular processes.

If this compound is hypothesized to target a specific enzyme, its inhibitory or activating potential would be assessed through enzyme activity assays. These experiments measure the rate at which an enzyme converts its substrate to a product in the presence of varying concentrations of the compound. The results are often expressed as an IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 3: Hypothetical Inhibition of Target Enzymes by this compound This table is for illustrative purposes only, as no public data is available for this compound.

Target Enzyme IC₅₀ (µM)
Kinase X Data Not Available
Protease Y Data Not Available

To determine if this compound exerts its effects by binding to a specific cell surface or intracellular receptor, receptor occupancy studies would be performed. These are typically competitive binding assays using a radiolabeled or fluorescently labeled ligand known to bind to the receptor of interest. The ability of this compound to displace the labeled ligand provides a measure of its binding affinity, often expressed as a Ki (inhibition constant) or Kd (dissociation constant).

Table 4: Hypothetical Receptor Binding Affinity of this compound This table is for illustrative purposes only, as no public data is available for this compound.

Target Receptor Binding Affinity (Ki, nM)
Receptor Alpha Data Not Available
Receptor Beta Data Not Available

Assessment of In Vitro Metabolic Stability and Biotransformation

An assessment of the metabolic stability and biotransformation of a new chemical entity is crucial in drug discovery to predict its pharmacokinetic profile. This typically involves incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time, as well as identifying the metabolites formed.

Microsomal and Hepatocyte Stability Studies

No studies detailing the in vitro metabolic stability of this compound in liver microsomes or hepatocytes are present in the public scientific literature. Therefore, key parameters such as intrinsic clearance (CLint) and half-life (t½) for this compound have not been determined or reported.

Table 1: Hypothetical Data Structure for Microsomal Stability of this compound (Note: This table is for illustrative purposes only, as no data is available.)

Species Intrinsic Clearance (CLint) (µL/min/mg protein) Half-Life (t½) (min)
Human Data Not Available Data Not Available
Rat Data Not Available Data Not Available
Mouse Data Not Available Data Not Available

Characterization of In Vitro Metabolites

There is no available information on the biotransformation or metabolic pathways of this compound. Studies to characterize the metabolites, typically conducted using techniques like liquid chromatography-mass spectrometry (LC-MS), have not been published. As a result, no metabolites have been identified or structurally elucidated for this compound.

Table 2: Hypothetical Data Structure for In Vitro Metabolite Identification of this compound (Note: This table is for illustrative purposes only, as no data is available.)

Metabolite ID Proposed Biotransformation m/z [M+H]+ Retention Time (min)
M1 Data Not Available Data Not Available Data Not Available
M2 Data Not Available Data Not Available Data Not Available
M3 Data Not Available Data Not Available Data Not Available

Emerging Research Avenues and Methodological Advancements for N Benz 6 Ohme 1,4 Morph a

Novel Experimental Techniques for Investigating N-Benz-6-OHMe-1,4-morph-A

Without any published studies, a discussion of the specific experimental techniques applied to investigate this compound cannot be conducted.

Interdisciplinary Approaches in this compound Studies

Future Directions in Analog Rational Design

Information regarding the structure-activity relationships or lead optimization efforts necessary to discuss the rational design of analogs is not available.

Unresolved Questions and Challenges in this compound Research

The specific research questions and challenges associated with this compound have not been publicly documented.

Q & A

Basic Research Question

Control Buffers : Use phosphate (pH 7.4) and acetate (pH 4.5) buffers to mimic physiological and acidic environments.

Degradation Markers : Monitor byproducts (e.g., oxidized amines) via LC-MS.

Temperature Regulation : Conduct studies at 25°C and 37°C to isolate thermal vs. pH-driven degradation.
Reference: Stability protocols for 4-aminophenol derivatives highlight pH-dependent amine oxidation as a key degradation pathway .

How can researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for this compound?

Advanced Research Question

Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl3 to assess solvent-induced shifts.

Dynamic Exchange : Use variable-temperature NMR to detect conformational changes (e.g., amine tautomerism).

Crystallography : Resolve ambiguous proton assignments via X-ray diffraction (if crystalline).
Example: Morpholine derivatives often exhibit ring puckering, altering proton environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.